molecular formula C6H10N2O2S2 B13383346 2-[Amino(dihydroxy)methyl]-3,3-bis(methylsulfanyl)prop-2-enenitrile

2-[Amino(dihydroxy)methyl]-3,3-bis(methylsulfanyl)prop-2-enenitrile

Cat. No.: B13383346
M. Wt: 206.3 g/mol
InChI Key: QOQPKLFSDPAQIC-UHFFFAOYSA-N
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Description

2-[Amino(dihydroxy)methyl]-3,3-bis(methylsulfanyl)prop-2-enenitrile is an organic compound with a complex structure that includes amino, dihydroxy, methylsulfanyl, and nitrile functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Amino(dihydroxy)methyl]-3,3-bis(methylsulfanyl)prop-2-enenitrile can be achieved through a multi-step process involving the introduction of amino, dihydroxy, and methylsulfanyl groups onto a prop-2-enenitrile backbone. The reaction conditions typically involve the use of specific reagents and catalysts to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[Amino(dihydroxy)methyl]-3,3-bis(methylsulfanyl)prop-2-enenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The amino, dihydroxy, and methylsulfanyl groups can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a variety of derivatives with different substituents.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development or biochemical studies.

    Medicine: The compound’s potential biological activity could be explored for therapeutic applications.

    Industry: It may be used in the development of new materials or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism by which 2-[Amino(dihydroxy)methyl]-3,3-bis(methylsulfanyl)prop-2-enenitrile exerts its effects depends on its interactions with molecular targets. These interactions could involve binding to specific enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to 2-[Amino(dihydroxy)methyl]-3,3-bis(methylsulfanyl)prop-2-enenitrile include those with similar functional groups, such as:

  • 2-[Amino(dihydroxy)methyl]-3,3-bis(methylsulfanyl)prop-2-eneamide
  • 2-[Amino(dihydroxy)methyl]-3,3-bis(methylsulfanyl)prop-2-enethioamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties. This makes it a valuable compound for further research and development.

Properties

Molecular Formula

C6H10N2O2S2

Molecular Weight

206.3 g/mol

IUPAC Name

2-[amino(dihydroxy)methyl]-3,3-bis(methylsulfanyl)prop-2-enenitrile

InChI

InChI=1S/C6H10N2O2S2/c1-11-5(12-2)4(3-7)6(8,9)10/h9-10H,8H2,1-2H3

InChI Key

QOQPKLFSDPAQIC-UHFFFAOYSA-N

Canonical SMILES

CSC(=C(C#N)C(N)(O)O)SC

Origin of Product

United States

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